molecular formula C10H6BrNO4 B6593323 (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid CAS No. 5238-66-4

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

Cat. No. B6593323
CAS RN: 5238-66-4
M. Wt: 284.06 g/mol
InChI Key: JCUKVUYSOJWGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid, also known as BDI-acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDI-acid is a heterocyclic compound that consists of a five-membered ring and a six-membered ring. The molecule contains a bromine atom and two carbonyl groups, which make it a versatile compound for various applications.

Scientific Research Applications

Electrochemical DNA Hybridization Sensors

A notable application of derivatives related to (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid is in the development of electrochemical DNA hybridization sensors. Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), a derivative, was utilized for creating a conducting polymer-based electrochemical hybridization sensor. This sensor demonstrated a sensitivity of 0.62 microA/nmole and a detection limit of 1 nmole, showing promising applications in biosensing technologies for detecting single and double-stranded DNA through electrochemical signals (Cha et al., 2003).

Molecular Interaction Studies

Another research avenue explored the molecular interactions of N-phthaloylglycine (a compound structurally similar to this compound) in different solvents. This study conducted ultrasonic measurements in ethyl alcohol and DMSO, providing insights into the molecular behavior of such compounds in polar and non-polar environments, indicating potential for diverse applications in solvent dynamics and material science (Tekade et al., 2018).

Crystal Structure Analysis

Research on crystal structures of related compounds has provided foundational knowledge for understanding the geometric and electronic structures of this compound derivatives. Studies comparing crystal structures of similar compounds have enhanced our understanding of their potential interactions in solid states, paving the way for advanced material design and pharmaceutical applications (Karmakar & Baruah, 2008).

Green Chemistry in Drug Design

The principles of green chemistry have been applied to synthesize analogs of this compound, focusing on environmentally friendly methods. This approach has led to the development of potential analgesic and antipyretic compounds, demonstrating the compound's versatility and its derivatives in sustainable pharmaceutical manufacturing (Reddy et al., 2014).

Ligand Design and Coordination Chemistry

The compound and its derivatives have found applications in ligand design for coordination chemistry. Studies involving the synthesis and characterization of complexes with metals such as cobalt and nickel have expanded our knowledge on the coordination behavior of these molecules, offering insights into their potential use in catalysis, material science, and medicinal chemistry (Liu et al., 2011).

properties

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUKVUYSOJWGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966790
Record name (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5238-66-4
Record name (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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